molecular formula C20H19ClN2O3S2 B2891141 N-(2-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1251625-38-3

N-(2-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2891141
CAS No.: 1251625-38-3
M. Wt: 434.95
InChI Key: LBLALUCOAAAHTB-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O3S2 and its molecular weight is 434.95. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have developed various derivatives related to N-(2-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide, focusing on their synthesis and the assessment of antimicrobial activities. For instance, derivatives of tetrahydrobenzothiophenes grafted with highly functionalized β-lactam and thiazolidine have shown significant activities against bacterial and fungal strains. The structure-activity relationships of these compounds have been established through various analytical methods, highlighting their potential as antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Heterocyclic Synthesis for Antibiotic Development

The synthesis of new antibiotic and antibacterial drugs utilizing thiophene-2-carboxamide derivatives has been a point of interest. Through reactions with various agents, researchers aim to develop novel compounds with enhanced biological activity against both Gram-positive and Gram-negative bacteria. This approach underscores the versatility of thiophene-2-carboxamide derivatives in drug discovery and the potential for creating new therapeutic agents (Ahmed, 2007).

Inhibition of Carbonic Anhydrases

The study of aromatic sulfonamide inhibitors of carbonic anhydrases highlights another significant application. Compounds with varying degrees of inhibitory activity against different carbonic anhydrase isoenzymes have been synthesized and evaluated. These studies not only contribute to our understanding of enzyme inhibition but also pave the way for the development of targeted therapies for conditions where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Cardiac Electrophysiological Activities

Research into N-substituted benzamide and benzene-sulfonamides has explored their potential as selective class III agents for cardiac electrophysiological activity. These studies offer insights into the molecular mechanisms underlying their efficacy and provide a foundation for developing new treatments for cardiac arrhythmias (Morgan et al., 1990).

Green Synthesis Approaches

The adoption of green chemistry principles in the synthesis of thiophene derivatives represents an important step forward in sustainable chemical research. For example, the four-component Gewald reaction under organocatalyzed aqueous conditions for the formation of 2-amino-3-carboxamide derivatives of thiophene exemplifies an efficient and environmentally friendly methodology (Abaee & Cheraghi, 2013).

Properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]-N-[(2-chlorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-2-23(28(25,26)16-9-4-3-5-10-16)18-12-13-27-19(18)20(24)22-14-15-8-6-7-11-17(15)21/h3-13H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLALUCOAAAHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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